![molecular formula C13H26N2O2 B592262 Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate CAS No. 896103-62-1](/img/structure/B592262.png)
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate and its derivatives involves the use of specific precursor chemicals . These compounds serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecular structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific conformation based on its structural components .Chemical Reactions Analysis
This compound, being a derivative of N-Boc piperazine, can be used in the synthesis of several novel organic compounds . The exact chemical reactions it undergoes would depend on the specific conditions and reagents used.Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
The derived compounds from Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate have shown a wide spectrum of biological activities. These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is considered as an important synthetic strategy in the field of drug discovery .
Antibacterial Activities
Both the ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
X-ray Diffraction Studies
The structures of both the ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were further confirmed by single crystal X-ray diffraction analysis .
Spectroscopic Studies
The ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWONGOVVNXTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676523 | |
Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
896103-62-1 | |
Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.